

Investigating Naperiglipron in Obesity: A Review of Publicly Available Preclinical Data

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Compound of Interest

Compound Name: **Naperiglipron**

Cat. No.: **B15601837**

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Notice: Publicly available data from preclinical animal studies specifically investigating **Naperiglipron** for obesity are not available at this time. The following guide provides an overview of the known clinical development status of **Naperiglipron**, the general mechanism of its therapeutic class (GLP-1 receptor agonists), and, for illustrative purposes, preclinical data on other oral agents investigated for obesity.

Naperiglipron: Clinical Development Snapshot

Naperiglipron is an orally administered, small molecule glucagon-like peptide-1 (GLP-1) receptor agonist being developed by Eli Lilly.^[1] As of late 2025, the clinical development program for **Naperiglipron** has seen strategic adjustments. While two Phase II studies were terminated for business reasons, a third Phase II trial continues to enroll patients with overweight or obesity.^{[1][2][3]} The outcomes of this ongoing study will be crucial in determining the future of the **Naperiglipron** program.^[2]

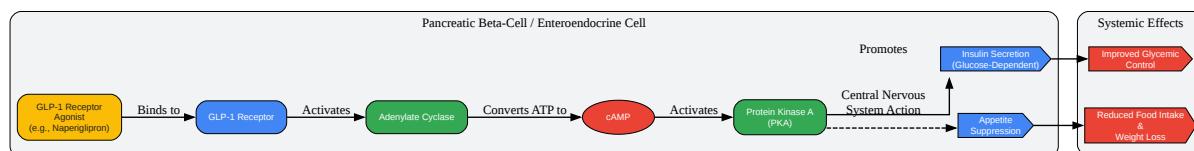
It has been noted by market analysts that **Naperiglipron** shares a structural scaffold with other oral GLP-1 receptor agonists, such as Pfizer's danuglipron and lotiglipron, which were discontinued due to safety concerns.^{[1][2]}

The GLP-1 Receptor Agonist Pathway in Obesity

GLP-1 receptor agonists represent a major class of therapeutics for obesity. Their mechanism of action involves mimicking the effects of the endogenous incretin hormone GLP-1.^[4] This leads to a cascade of physiological effects that promote weight loss.

Signaling Pathway

Activation of the GLP-1 receptor, a G-protein coupled receptor, initiates downstream signaling cascades that contribute to improved glucose homeostasis and weight reduction.[4]



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GLP-1 Receptor Agonist Signaling Pathway

Orforglipron: A Case Study in an Oral GLP-1 Receptor Agonist

While preclinical data for **Naperiglipron** is unavailable, data from another oral GLP-1 receptor agonist from Eli Lilly, Orforglipron, can provide insight into the potential efficacy of this class of drugs.

Orforglipron Clinical Trial Data in Obesity

The following table summarizes key findings from clinical trials of Orforglipron in individuals with obesity.

Trial	Population	Treatment	Duration	Mean Weight Change	Reference
ATTAIN-1	Obesity/Over weight (without diabetes)	Orforglipron 36 mg	Not Specified	-12.4%	[1]
ATTAIN-2	Obesity/Over weight (with Type 2 Diabetes)	Orforglipron (dose not specified)	72 weeks	-10.5%	[1][3]
Phase 3	Obesity/Over weight (with Type 2 Diabetes)	Orforglipron (highest dose)	72 weeks	-10.5%	[5]

Alternative Oral Therapeutic Targets: GPR119 Agonists

Another area of research for oral anti-obesity medications involves the G-protein coupled receptor 119 (GPR119). These agonists primarily act in the gut to stimulate the release of incretin hormones like GLP-1.

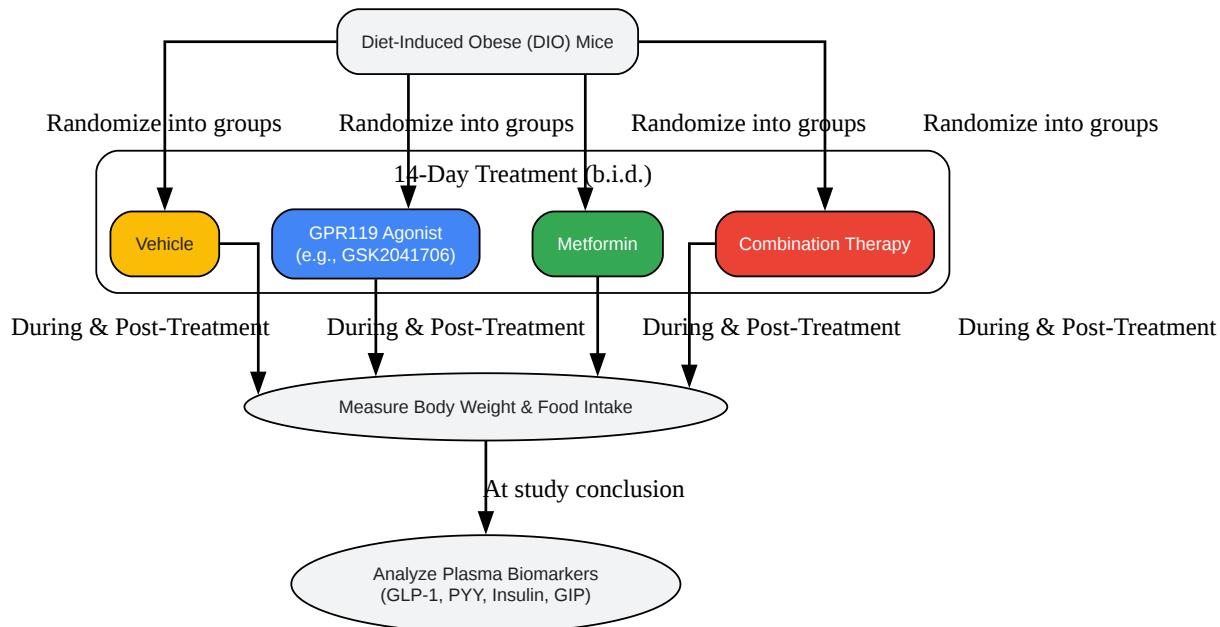
Preclinical Data for GPR119 Agonists in Animal Models

The following table summarizes findings from studies of GPR119 agonists in diet-induced obese (DIO) mice.

Compound	Animal Model	Dosage	Duration	Key Findings	Reference
GSK2041706	DIO Mice	30 mg/kg, b.i.d.	14 days	7.4% weight loss; 17.1% reduction in cumulative food intake.	[6][7]
GSK2041706 + Metformin (100 mg/kg)	DIO Mice	30 mg/kg GSK2041706, b.i.d.	14 days	16.7% weight loss; 37.5% reduction in cumulative food intake.	[6][7]

Experimental Protocol: GPR119 Agonist Study in DIO Mice

- Animal Model: Diet-induced obese (DIO) mice.[6][7]
- Treatment Groups: Vehicle control, GPR119 agonist (e.g., GSK2041706) as monotherapy, metformin as monotherapy, and combination of GPR119 agonist and metformin.[6][7]
- Dosing: Compounds administered twice daily (b.i.d.) for a duration of 14 days.[6][7]
- Primary Endpoints: Change in body weight and cumulative food intake.[6][7]
- Secondary Endpoints: Plasma levels of GLP-1, PYY, insulin, and GIP.[7]



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Experimental Workflow for GPR119 Agonist Study

Conclusion

While specific preclinical data on **Naperiglipron** in obesity animal models remains undisclosed, the broader landscape of oral anti-obesity agents, particularly GLP-1 receptor agonists, shows significant promise. The ongoing clinical evaluation of **Naperiglipron** will be critical in defining its therapeutic potential. Further research and publication of preclinical data are necessary for a comprehensive understanding of its pharmacological profile.

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